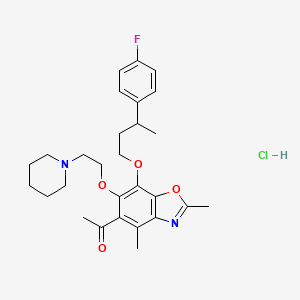
Kv1.3 Channel blocker 42
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kv1.3 Channel Blocker 42 is a compound designed to inhibit the activity of the Kv1.3 potassium channel. This channel is a voltage-gated potassium channel that plays a crucial role in the activation and function of T lymphocytes, particularly effector memory T cells. The inhibition of Kv1.3 channels has been identified as a potential therapeutic strategy for treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Kv1.3 Channel Blocker 42 typically involves the use of peptide synthesis techniques, as many Kv1.3 inhibitors are peptide-based. The synthesis can be carried out using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. The process includes the purification of the synthesized peptide using high-performance liquid chromatography (HPLC) and the characterization of the final product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure its purity and structural integrity .
Analyse Des Réactions Chimiques
Types of Reactions: Kv1.3 Channel Blocker 42 primarily undergoes peptide bond formation reactions during its synthesis. Additionally, it may undergo oxidation and reduction reactions during the modification of its amino acid residues to enhance its stability and selectivity .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc), t-Butyloxycarbonyl (Boc)
Oxidizing Agents: Hydrogen peroxide, iodine
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Major Products: The major product formed from these reactions is the final peptide-based this compound, which is characterized by its high affinity and selectivity for the Kv1.3 potassium channel .
Applications De Recherche Scientifique
Kv1.3 Channel Blocker 42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of potassium channels and their role in cellular physiology.
Biology: Employed in research to understand the role of Kv1.3 channels in immune cell function and signaling pathways.
Medicine: Investigated as a potential therapeutic agent for treating autoimmune diseases, neuroinflammatory disorders, and certain types of cancer.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new Kv1.3 inhibitors
Mécanisme D'action
Kv1.3 Channel Blocker 42 exerts its effects by binding to the Kv1.3 potassium channel and inhibiting its activity. This inhibition prevents the efflux of potassium ions, leading to the depolarization of the cell membrane and the subsequent inhibition of calcium influx. This disruption in ion homeostasis ultimately inhibits the activation and proliferation of effector memory T cells, which are implicated in the pathogenesis of autoimmune diseases .
Comparaison Avec Des Composés Similaires
Kv1.3 Channel Blocker 42 can be compared with other similar compounds, such as:
ShK-186: A peptide derived from the sea anemone toxin ShK, known for its high affinity and selectivity for Kv1.3 channels.
HsTx1 [R14A]: An engineered scorpion toxin with enhanced selectivity for Kv1.3 channels.
Vm24: A natural scorpion toxin that inhibits Kv1.3 channels with high potency
Uniqueness: this compound is unique in its specific modifications that enhance its selectivity and stability compared to other Kv1.3 inhibitors. These modifications may include the incorporation of non-natural amino acids or the use of specific protecting groups during synthesis .
Propriétés
Formule moléculaire |
C28H36ClFN2O4 |
|---|---|
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
1-[7-[3-(4-fluorophenyl)butoxy]-2,4-dimethyl-6-(2-piperidin-1-ylethoxy)-1,3-benzoxazol-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C28H35FN2O4.ClH/c1-18(22-8-10-23(29)11-9-22)12-16-33-28-26(34-17-15-31-13-6-5-7-14-31)24(20(3)32)19(2)25-27(28)35-21(4)30-25;/h8-11,18H,5-7,12-17H2,1-4H3;1H |
Clé InChI |
FHCGCBIHIRQNML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(O2)C)OCCC(C)C3=CC=C(C=C3)F)OCCN4CCCCC4)C(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride](/img/structure/B10764177.png)
![(1R,5R,6R,7R,9S,11R,12R,13S,14S)-14-(hydroxymethyl)-3-imino-8,10-dioxa-2,4-diazatetracyclo[7.3.1.1(7,11).0(1,6)]tetradecane-5,9,12,13,14-pentol](/img/structure/B10764190.png)
![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B10764206.png)
![6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B10764211.png)
![4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride](/img/structure/B10764215.png)
![1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B10764223.png)
![(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride](/img/structure/B10764227.png)
![3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B10764228.png)
![2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B10764232.png)

![N-{[(2S)-5-Chloro-7-(methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methyl}ethanamine](/img/structure/B10764256.png)
![N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B10764257.png)
![N'-[(2S,3R)-3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl]-3-chlorobenzohydrazide;hydrochloride](/img/structure/B10764277.png)
![N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10764279.png)
